molecular formula C12H17NO2 B8297410 Racemic 3-(dimethylamino)-1-(3-hydroxyphenyl)-2-methylpropan-1-one

Racemic 3-(dimethylamino)-1-(3-hydroxyphenyl)-2-methylpropan-1-one

Cat. No. B8297410
M. Wt: 207.27 g/mol
InChI Key: OGZPVSXEYCTQQB-UHFFFAOYSA-N
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Patent
US08552219B2

Procedure details

A mixture of 1-(3-hydroxy-phenyl)-propan-1-one (5 g, 0.03 mol), paraformaldehyde (1 g, 0.03 mol), dimethylamine hydrochloride (3 g, 0.04 mol), hydrochloric acid (3.4 ml, 30%) and isopropanol (15 ml) was refluxed for 16 hours. Isopropanol was distilled off from the reaction mixture and resulting reaction mass was cooled to 25-30° C. Water (15 ml) was added to the reaction mass and washed with isopropyl ether (2×15 ml). Layers were separated and aqueous layer was added to a stirred mixture of aqueous sodium hydroxide solution (1.2 g in 16 ml water) and methyl tert-butyl ether (25 ml). Layers were separated. Organic layer was washed with water (10 ml), dried and solvent was distilled to give 3.45 g of the title compound.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
3.4 mL
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:3]=[C:4]([C:8](=[O:11])[CH2:9][CH3:10])[CH:5]=[CH:6][CH:7]=1.[CH2:12]=O.Cl.[CH3:15][NH:16][CH3:17].Cl>O.C(O)(C)C>[CH3:15][N:16]([CH3:17])[CH2:10][CH:9]([CH3:12])[C:8]([C:4]1[CH:5]=[CH:6][CH:7]=[C:2]([OH:1])[CH:3]=1)=[O:11] |f:2.3|

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
OC=1C=C(C=CC1)C(CC)=O
Name
Quantity
1 g
Type
reactant
Smiles
C=O
Name
Quantity
3 g
Type
reactant
Smiles
Cl.CNC
Name
Quantity
3.4 mL
Type
reactant
Smiles
Cl
Name
Quantity
15 mL
Type
solvent
Smiles
C(C)(C)O
Step Two
Name
Quantity
15 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
27.5 (± 2.5) °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was refluxed for 16 hours
Duration
16 h
DISTILLATION
Type
DISTILLATION
Details
Isopropanol was distilled off from the reaction mixture
CUSTOM
Type
CUSTOM
Details
resulting
CUSTOM
Type
CUSTOM
Details
reaction mass
WASH
Type
WASH
Details
washed with isopropyl ether (2×15 ml)
CUSTOM
Type
CUSTOM
Details
Layers were separated
ADDITION
Type
ADDITION
Details
aqueous layer was added to a stirred mixture of aqueous sodium hydroxide solution (1.2 g in 16 ml water) and methyl tert-butyl ether (25 ml)
CUSTOM
Type
CUSTOM
Details
Layers were separated
WASH
Type
WASH
Details
Organic layer was washed with water (10 ml)
CUSTOM
Type
CUSTOM
Details
dried
DISTILLATION
Type
DISTILLATION
Details
solvent was distilled

Outcomes

Product
Name
Type
product
Smiles
CN(CC(C(=O)C1=CC(=CC=C1)O)C)C
Measurements
Type Value Analysis
AMOUNT: MASS 3.45 g
YIELD: CALCULATEDPERCENTYIELD 55.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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